4-Propoxy-3-trifluoromethyl-phenylamine
Description
Significance of Arylamine and Trifluoromethyl Moieties in Modern Organic Chemistry
In the landscape of organic chemistry, arylamines (anilines) are fundamental structural motifs and versatile synthetic intermediates. The amine group attached to an aromatic ring serves as a crucial functional handle for a wide array of chemical transformations, including amide bond formation, N-arylation, diazotization, and various coupling reactions. This reactivity makes arylamines indispensable building blocks for constructing complex molecular architectures found in dyes, polymers, and, most notably, biologically active compounds.
The trifluoromethyl (CF3) group, a trifluorinated methyl substituent, is one of the most impactful functional groups in medicinal chemistry. mdpi.com Its significance stems from a unique combination of electronic and steric properties. The CF3 group is strongly electron-withdrawing and highly electronegative, which can significantly modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions. mdpi.com Key advantages conferred by the trifluoromethyl group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to metabolic degradation by oxidative enzymes in the body. mdpi.com This often leads to an increased half-life and improved pharmacokinetic profile for drug candidates. mdpi.comprepchem.com
Increased Lipophilicity: The CF3 group is lipophilic (fat-soluble), which can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. mdpi.com This property is critical for ensuring a drug can reach its intended target.
Modulation of Binding Affinity: The potent electron-withdrawing nature of the CF3 group can alter the electronic distribution in an aromatic ring, potentially improving electrostatic or hydrogen bonding interactions with biological targets such as enzymes or receptors. prepchem.com
The confluence of the versatile arylamine scaffold and the property-enhancing trifluoromethyl group makes trifluoromethylated anilines a privileged class of compounds in the design and synthesis of novel, high-performance molecules. mdpi.com
Overview of 4-Propoxy-3-trifluoromethyl-phenylamine within the Context of Advanced Chemical Synthesis
This compound is a specialized fluorinated arylamine that serves as a valuable intermediate in advanced chemical synthesis. As a substituted aniline (B41778), it is not typically an end-product but rather a strategic building block used to introduce a specific combination of functional groups—the propoxy and trifluoromethyl moieties—into a larger, more complex target molecule. Its structural analogs, such as 4-Methoxy-3-(trifluoromethyl)aniline (B1361164), are recognized as important intermediates in the synthesis of effective pesticides and active pharmaceutical ingredients (APIs), particularly for developing compounds with antitumor and antiviral activities. nih.govossila.com
The molecular structure of this compound is precisely designed for synthetic utility. The primary amine (-NH2) group provides a reactive site for further chemical elaboration, while the trifluoromethyl and propoxy groups are strategically positioned on the phenyl ring to impart desired properties to the final product. The propoxy group, being larger and more lipophilic than a methoxy (B1213986) or ethoxy group, offers a specific way to modulate the final compound's solubility and lipophilicity balance.
Below are the key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 883546-24-5 |
| Molecular Formula | C10H12F3NO |
| Molecular Weight | 219.20 g/mol |
| LogP | 3.65760 |
| Polar Surface Area (PSA) | 35.25 Ų |
Data sourced from available chemical databases. chemsrc.com
In synthetic workflows, this compound is employed as a precursor, allowing chemists to construct target molecules that benefit from the combined influence of its constituent parts. Its use is indicative of a rational design approach where specific fragments are chosen to build molecules with a tailored property profile.
Research Objectives and Scope of Investigation for this compound Studies
The primary research objective for utilizing this compound is to leverage it as a specialized building block in the synthesis of novel, high-value chemical entities. The investigation surrounding this compound is not typically focused on the molecule itself, but on its application in creating new substances for the pharmaceutical or agrochemical industries. nbinno.com
The main research goals and scope include:
Introduction of Specific Physicochemical Properties: Researchers select this intermediate with the explicit goal of embedding the known beneficial properties of the trifluoromethyl group, such as enhanced metabolic stability and target affinity, into a new molecular framework. mdpi.com Simultaneously, the propoxy group is used to fine-tune lipophilicity and solubility, which are critical determinants of a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
Development of Novel Bioactive Compounds: The overarching scope of research involving this compound is the discovery and development of new bioactive agents. By using this and similar fluorinated building blocks, scientists aim to create next-generation drugs for treating a range of diseases or to develop more effective and sustainable crop protection agents. ossila.comnbinno.com The use of such a precisely functionalized intermediate is a hallmark of modern, targeted molecular design.
Properties
IUPAC Name |
4-propoxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-5-15-9-4-3-7(14)6-8(9)10(11,12)13/h3-4,6H,2,5,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYJPPBLILARL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 4 Propoxy 3 Trifluoromethyl Phenylamine
Retrosynthetic Disconnection Analysis of 4-Propoxy-3-trifluoromethyl-phenylamine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection points are the C-N bond of the aniline (B41778) and the C-O bond of the propoxy ether.
Disconnection of the C-N Bond: The most common retrosynthetic step for anilines involves the reduction of a corresponding nitro group. This disconnection leads to the precursor 4-propoxy-3-trifluoromethyl-1-nitrobenzene (A) . This strategy is highly effective as the reduction of nitroarenes to anilines is a well-established and high-yielding transformation. acs.org The nitro precursor itself can be derived from further disconnection.
Disconnection of the C-O Bond: The propoxy ether linkage can be disconnected via a Williamson ether synthesis or similar etherification strategy. This approach leads to two potential precursors: 4-amino-2-(trifluoromethyl)phenol (B189850) (B) and a propylating agent (e.g., 1-bromopropane). This route hinges on the selective O-alkylation of the phenol (B47542) in the presence of the amine. Alternatively, one could start from 4-nitro-2-(trifluoromethyl)phenol (B75305) (C) , perform the etherification first, and then reduce the nitro group.
These disconnections suggest two primary synthetic pathways, which are explored in detail in the following sections.

Established and Emerging Synthetic Routes
This synthetic approach follows the logic of the C-N bond disconnection. It typically begins with a substituted benzene (B151609) ring, introduces a nitro group at the desired position, and concludes with the reduction of this group to form the target aniline.
A plausible starting material for this route is 1-propoxy-2-(trifluoromethyl)benzene. The synthesis would proceed as follows:
Aromatic Nitration: The first step is the electrophilic aromatic nitration of 1-propoxy-2-(trifluoromethyl)benzene. libretexts.org In this substrate, the propoxy group is a strongly activating, ortho-, para-director, while the trifluoromethyl group is a strongly deactivating, meta-director. The powerful directing effect of the propoxy group would favor the introduction of the nitro group at the position para to it, yielding 4-propoxy-3-trifluoromethyl-1-nitrobenzene. Standard nitrating conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are typically employed. libretexts.org Careful temperature control is crucial to prevent multiple nitrations and side reactions. stmarys-ca.edu
Reduction of the Nitro Group: The intermediate, 4-propoxy-3-trifluoromethyl-1-nitrobenzene, is then reduced to the target amine. The reduction of nitroarenes is a fundamental transformation in organic chemistry with numerous available methods. acs.orgwikipedia.org Catalytic hydrogenation is a common and efficient method, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. organic-chemistry.org Another widely used approach is the use of metals in acidic media, such as iron in hydrochloric or acetic acid (the Béchamp reduction). acs.org These methods are generally high-yielding and tolerate a variety of other functional groups. researchgate.net
The table below summarizes various reagent systems used for the reduction of nitroarenes to anilines.
| Reagent System | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT, 1-4 atm H₂ | High yield, clean reaction, catalyst is recyclable. | organic-chemistry.org |
| Fe, HCl or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective, tolerates many functional groups. | researchgate.net |
| SnCl₂·2H₂O | Ethanol, Reflux | Good for substrates sensitive to catalytic hydrogenation. | acs.org |
| NaBH₄, NiCl₂·6H₂O | Methanol, 0 °C to RT | Mild conditions, rapid reaction. | |
| Hydrazine Hydrate, Pd/C | Ethanol, Reflux | Useful for transfer hydrogenation, avoids gaseous H₂. | organic-chemistry.org |
This pathway is based on the disconnection of the C-O ether bond and typically begins with a substituted phenol.
The most direct precursor is 4-amino-2-(trifluoromethyl)phenol. The synthesis involves the O-alkylation of this phenol.
Direct O-Alkylation: The hydroxyl group of 4-amino-2-(trifluoromethyl)phenol can be alkylated using a propylating agent like 1-bromopropane (B46711) or 1-iodopropane (B42940). This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A significant challenge in this step is the potential for competing N-alkylation of the amino group. researchgate.net However, O-alkylation of phenols is generally faster than N-alkylation of anilines under these conditions. A method for the synthesis of the analogous 4-methoxy-3-(trifluoromethyl)aniline (B1361164) involves the use of sodium hydride followed by iodomethane (B122720), suggesting direct alkylation is a viable strategy. nih.gov
An alternative, and often preferred, route begins with 4-nitro-2-(trifluoromethyl)phenol to circumvent the issue of N-alkylation.
Williamson Ether Synthesis: 4-nitro-2-(trifluoromethyl)phenol is treated with a base (e.g., K₂CO₃) and a propyl halide (e.g., 1-bromopropane) in a suitable solvent. This reaction forms the ether linkage, yielding 4-propoxy-3-trifluoromethyl-1-nitrobenzene.
Nitro Group Reduction: The resulting nitro compound is then reduced to this compound using one of the methods described in the previous section (2.2.1.1). This two-step sequence of etherification followed by reduction is often more reliable and higher yielding than the direct alkylation of the aminophenol.
Catalysis plays a pivotal role in modern synthetic chemistry, offering milder reaction conditions, higher selectivity, and improved efficiency.
Catalytic Reduction: As detailed in Table 1, the reduction of the nitro group is predominantly a catalytic process. Transition metal catalysts like palladium, platinum, and nickel are highly effective for hydrogenation. organic-chemistry.org More recently, iron-based catalysts have gained attention as a more sustainable and cost-effective alternative. researchgate.netrsc.org For instance, an iron(III) chloride system activated by visible light has been developed for the chemoselective reduction of nitroarenes under mild, photosensitizer-free conditions. rsc.org
Catalytic Etherification: While the Williamson ether synthesis is often conducted stoichiometrically with a base, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed. PTCs facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the alkylating agent resides, often leading to faster reaction rates and milder conditions.
Catalytic Nitration: While the classic mixed-acid method is effective, it generates significant acidic waste. Catalytic alternatives are being explored to develop greener processes. For example, solid acid catalysts like zeolites or clays (B1170129) can be used to promote nitration with less corrosive reagents. nih.gov
To maximize the efficiency of the synthesis of this compound, key reaction parameters must be optimized.
For Etherification (Williamson Synthesis): The choice of base, solvent, and temperature is critical. Stronger bases like sodium hydride (NaH) can lead to faster reaction times compared to weaker bases like potassium carbonate (K₂CO₃), but may also increase side reactions. Polar aprotic solvents such as DMF or acetonitrile (B52724) are generally preferred. The reactivity of the propyl halide also plays a role, with the order of reactivity being I > Br > Cl.
The following table illustrates the effect of different parameters on a typical Williamson ether synthesis.
| Parameter | Variation | Effect on Yield/Rate | Reference |
|---|---|---|---|
| Base | K₂CO₃ vs. NaH | NaH is stronger, leading to faster deprotonation and higher rates, but can be less selective. | researchgate.net |
| Solvent | Acetone vs. DMF | DMF is more polar and can accelerate SN2 reactions, often leading to higher yields. | researchgate.net |
| Leaving Group | Propyl-Cl vs. Propyl-Br vs. Propyl-I | Iodide is the best leaving group, resulting in the fastest reaction rate. | |
| Temperature | Room Temp vs. Reflux | Higher temperatures increase the reaction rate but may also promote elimination side reactions. | researchgate.net |
For Nitro Group Reduction: In catalytic hydrogenation, catalyst loading, hydrogen pressure, and solvent can significantly impact the reaction. Lower catalyst loading may require higher pressure or longer reaction times. The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. For metal-acid reductions, controlling the temperature is essential to prevent overly vigorous reactions, and the stoichiometry of the metal and acid must be carefully controlled for complete conversion. acs.org
For Nitration: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time must be precisely controlled. An excess of the nitrating agent or elevated temperatures can easily lead to the formation of dinitro products or oxidative degradation of the starting material. stmarys-ca.edu Using alternative nitrating systems like dinitrogen pentoxide in a liquefied gas medium can offer milder conditions and reduce acidic waste. nih.gov
Multi-Step Synthesis from Readily Available Precursors
Advanced Synthetic Transformations for Analogues and Derivatives
The core structure of this compound serves as a versatile scaffold for the development of a wide range of analogues and derivatives through advanced synthetic transformations. These modifications are crucial for fine-tuning the molecule's properties for various applications in medicinal chemistry and materials science. Key transformations focus on the functionalization of the aromatic ring and the amine group, enabling the introduction of diverse chemical moieties.
One significant area of transformation involves reactions at the amino group. The nucleophilic nature of the primary amine allows for a variety of derivatizations. For instance, N-alkylation can be performed to introduce different alkyl groups. More complex transformations can convert the amine into other functional groups, such as trifluoromethylamines or carbamoyl (B1232498) fluorides. Inspired by modern fluorination techniques, the primary amine can be converted into a thiocarbamoyl fluoride (B91410) intermediate using carbon disulfide (CS₂) and a deoxyfluorination reagent. This intermediate can then undergo a desulfurinative fluorination to yield an N-trifluoromethyl derivative. nih.govacs.org
Another approach involves the direct difluoroalkylation of the aniline nitrogen. Photoinduced methods, which can operate under mild conditions, have been developed for such transformations. acs.org These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluorinated radical precursor, avoiding the need for transition-metal photocatalysts. acs.org
Furthermore, the aromatic ring itself presents opportunities for substitution, although the existing substituents will direct the position of new groups. Electrophilic aromatic substitution reactions can introduce additional functional groups, with their positions dictated by the activating effect of the propoxy group and the deactivating, meta-directing effect of the trifluoromethyl group. The development of C-H activation and functionalization strategies offers powerful, atom-economical routes to create new carbon-carbon and carbon-heteroatom bonds on the aromatic ring, providing access to highly functionalized aniline derivatives. researchgate.netresearchgate.net These methods often employ transition-metal catalysis to achieve high selectivity. researchgate.net
The table below summarizes some advanced synthetic transformations applicable for generating derivatives of this compound.
| Transformation Type | Reagents/Conditions | Resulting Derivative Class | Reference |
|---|---|---|---|
| N-Trifluoromethylation (via Thiocarbamoyl Fluoride) | 1. CS₂, Deoxyfluorination reagent (e.g., DAST or TDAE-SF₅–F), Base (e.g., DIPEA) 2. Silver(I) fluoride (AgF) | N-Trifluoromethyl anilines | nih.govacs.org |
| N-Difluoroalkylation (Photoinduced) | Ethyl difluoroiodoacetate (ICF₂COOEt), Base (e.g., Na₂CO₃), DMSO, Light irradiation | N-Difluoroalkylated anilines | acs.org |
| Carbamoyl Fluoride Synthesis | CO₂, Deoxyfluorination reagent (e.g., TDAE-SF₅–F) | Carbamoyl fluorides | nih.govacs.org |
| Aromatic C-H Functionalization | Transition-metal catalyst (e.g., Pd(II)), Ligand, Coupling partner (e.g., olefins, alkynes) | Ring-functionalized anilines | researchgate.net |
| N-Arylation | Aryl halides or boronic acids, Copper or Palladium catalyst, Base | N-Aryl anilines (Di- or Tri-arylamines) | rsc.org |
Green Chemistry Considerations in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like this compound and its derivatives. The goal is to develop processes that are more sustainable, cost-effective, and safer for both human health and the environment. sruc.ac.uk
A primary consideration is the use of safer and more environmentally benign reagents. In many fluorination reactions, traditional reagents like diethylaminosulfur trifluoride (DAST) are effective but pose handling challenges. Recent research has focused on developing greener alternatives. For example, reagents derived from sulfur hexafluoride (SF₆), the most potent greenhouse gas, represent an innovative strategy for valorizing this stable gas into a useful chemical reagent for deoxyfluorination, replacing more hazardous options. nih.govacs.org Similarly, the synthesis of sulfonyl fluorides, another class of derivatives, has been improved by using easily handled reagents that produce non-toxic byproducts like NaCl and KCl. sciencedaily.comeurekalert.org
The use of sustainable and benign feedstocks is another cornerstone of green synthetic design. The synthesis of fluorinated amines can be achieved using carbon dioxide (CO₂) or carbon disulfide (CS₂) as benign C1 sources to create intermediates like carbamoyl and thiocarbamoyl fluorides. nih.gov This approach utilizes readily available and low-toxicity building blocks.
Improving atom economy and reducing waste are also critical. The most common route to aromatic amines involves the reduction of the corresponding nitro compound. alfa-chemistry.com Catalytic hydrogenation for this step is a green method as it typically uses a recyclable catalyst (like Palladium on carbon) and produces water as the only byproduct, exhibiting high atom economy. alfa-chemistry.com Furthermore, developing solvent-free reaction conditions or using greener solvents (e.g., water, ethanol, or supercritical fluids) instead of volatile and often toxic organic solvents like dichloromethane (B109758) (DCM) can significantly reduce the environmental impact of a synthesis. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also minimize solvent use and waste from purification steps. rsc.org
The following table outlines key green chemistry principles and their potential application in the synthesis of fluorinated anilines.
| Green Chemistry Principle | Application in Synthetic Design | Potential Benefit | Reference |
|---|---|---|---|
| Use of Safer Reagents | Replacing hazardous deoxyfluorination reagents (e.g., DAST) with SF₆-derived alternatives. | Improved safety and valorization of a greenhouse gas. | nih.govacs.org |
| Use of Renewable/Benign Feedstocks | Employing CO₂ or CS₂ as C1 sources for building complex functional groups. | Reduces reliance on toxic reagents like phosgene (B1210022) derivatives. | nih.gov |
| Catalysis | Using catalytic hydrogenation with Pd/C for the reduction of nitroarenes to anilines. | High atom economy, recyclable catalyst, and water as the only byproduct. | alfa-chemistry.com |
| Waste Prevention | Designing one-pot reaction sequences for multi-step transformations. | Reduces solvent usage, energy consumption, and purification waste. | rsc.org |
| Safer Solvents & Reaction Conditions | Developing solvent-free reactions or using environmentally benign solvents. | Minimizes volatile organic compound (VOC) emissions and solvent waste. | sruc.ac.ukresearchgate.net |
Chemical Reactivity and Derivatization Pathways of 4 Propoxy 3 Trifluoromethyl Phenylamine
Reactivity of the Primary Amine Functionality
The primary amine group is the most reactive site of 4-Propoxy-3-trifluoromethyl-phenylamine, readily undergoing reactions with a variety of electrophiles. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions with Various Electrophiles
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to attack electron-deficient centers. This leads to the formation of a wide array of derivatives.
Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives (amides). For instance, its reaction with 2,3-dihydroxy-2-methylpropionyl chloride in the presence of a tertiary amine base in a halogenated hydrocarbon solvent is a key step in the synthesis of certain pharmaceutical intermediates. This reaction proceeds smoothly to form the corresponding amide.
Alkylation: The amine group can also be alkylated, although this reaction is less commonly reported for this specific molecule in readily available literature. Generally, primary aromatic amines can be alkylated using alkyl halides, but over-alkylation to form secondary and tertiary amines can be a challenge.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would be expected to yield the corresponding sulfonamide derivative. This is a common transformation for primary anilines.
Formation of Amine Salts and Covalent Amine Derivatives
As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. This property is often utilized for its purification or to improve its solubility in certain solvents.
Furthermore, the primary amine can be converted into other covalent derivatives. A significant reaction is diazotization, where the amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. These diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups, including hydroxyl, cyano, and halo groups, through Sandmeyer-type reactions. For example, the diazotization of the closely related m-trifluoromethylaniline followed by hydrolysis is a known method to produce m-trifluoromethylphenol. google.com
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is generally characterized by its high stability. mdpi.com However, under specific conditions, it can undergo transformations.
Reduction of the Trifluoromethyl Moiety
The reduction of a trifluoromethyl group is a challenging transformation due to the strength of the carbon-fluorine bonds. Specific reagents and conditions are required to achieve this. While no direct reports on the reduction of the trifluoromethyl group in this compound were found, general methods for the reduction of aromatic trifluoromethyl groups exist. These often involve potent reducing agents or catalytic systems.
Introduction of Other Fluorinated Substituents
The direct conversion of a trifluoromethyl group into other fluorinated substituents on the same carbon atom is not a common synthetic strategy. It is generally more feasible to introduce the desired fluorinated group through other synthetic routes. However, methods for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives from N-aryl-N-hydroxylamine derivatives have been developed, showcasing advanced techniques in fluorine chemistry. researchgate.net
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating propoxy group and deactivated by the electron-withdrawing trifluoromethyl and amino (or its protonated form) groups. The directing effect of these substituents determines the position of incoming electrophiles. The strong activating and ortho-, para-directing effect of the propoxy group at position 4, combined with the meta-directing effect of the trifluoromethyl group at position 3, and the ortho-, para-directing effect of the amino group at position 1, will influence the regioselectivity of these reactions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the aromatic ring.
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring.
For the closely related 4-nitro-3-trifluoromethylaniline, further derivatization through reactions on the aromatic ring is a common strategy in the synthesis of pharmaceuticals like flutamide. chemicalbook.com The specific conditions and regiochemical outcomes for electrophilic aromatic substitution on this compound would require experimental investigation, but the directing effects of the existing substituents provide a strong indication of the likely products.
Below is a table summarizing the expected reactivity of this compound.
| Reactive Site | Reaction Type | Reagents/Conditions | Expected Product Type |
| Primary Amine | Acylation | Acyl chloride, base | N-Acyl derivative (Amide) |
| Alkylation | Alkyl halide | N-Alkyl derivative | |
| Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl derivative (Sulfonamide) | |
| Salt Formation | Acid | Ammonium salt | |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt | |
| Trifluoromethyl Group | Reduction | Strong reducing agents/catalysis | Reduced moiety (e.g., -CHF₂, -CH₃) |
| Phenyl Ring | Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis acid | Halogenated aromatic derivative |
| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic derivative | |
| Sulfonation | Fuming H₂SO₄ | Sulfonated aromatic derivative |
Stability and Reactivity of the Propoxy Ether Linkage
The propoxy group in this compound is an aryl ether, which is generally characterized by high chemical stability. nih.gov However, this ether linkage can be cleaved under forcing acidic conditions. nih.govrsc.org The mechanism of this cleavage is typically a nucleophilic substitution reaction, which can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the specific reaction conditions and the structure of the ether. nih.govrsc.org
In the case of this compound, the carbon atom of the propoxy group attached to the oxygen is a primary carbon. Ethers with primary alkyl groups tend to undergo cleavage via an S(_N)2 mechanism when treated with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). rsc.orgsmolecule.com The first step in this process is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (propanol). rsc.org The halide anion (Br or I) then acts as a nucleophile and attacks the primary carbon of the propoxy group, leading to the cleavage of the C-O bond and the formation of 1-bromopropane (B46711) or 1-iodopropane (B42940) and 4-amino-2-(trifluoromethyl)phenol (B189850).
It is important to note that the aryl C-O bond is significantly stronger and less prone to cleavage due to the sp hybridization of the aromatic carbon and delocalization of the oxygen lone pairs into the aromatic ring. wikipedia.orglibretexts.org Therefore, cleavage of the bond between the oxygen and the benzene (B151609) ring is not typically observed under these conditions. wikipedia.orglibretexts.org
The stability of the propoxy ether linkage under various conditions is a critical factor in the design of synthetic routes involving this compound, as cleavage of this group can lead to undesired side products. The choice of reagents and reaction conditions must be carefully considered to preserve the integrity of the ether linkage when modifications at other positions of the molecule are desired.
Table 1: Predicted Products of Propoxy Ether Cleavage under Acidic Conditions
| Starting Material | Reagent | Predicted Mechanism | Predicted Products |
| This compound | HBr (excess) | S(_N)2 | 4-Amino-2-(trifluoromethyl)phenol, 1-Bromopropane |
| This compound | HI (excess) | S(_N)2 | 4-Amino-2-(trifluoromethyl)phenol, 1-Iodopropane |
Exploration of Novel Reaction Mechanisms and Selectivity Control
The presence of multiple reactive sites in this compound makes the development of selective reaction mechanisms a key area of research. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the selective derivatization of this and similar molecules.
One of the most significant advances in this area is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgwikipedia.org This reaction could be employed for the N-arylation or N-alkylation of this compound with a high degree of selectivity. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. organic-chemistry.org The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aniline, which can affect the reaction kinetics. However, the development of increasingly active catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include less reactive anilines. organic-chemistry.org
Another powerful tool for the derivatization of this compound is the Sonogashira coupling , a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. While the parent molecule does not have a halide for direct coupling, it could be first converted to an aryl halide, for example, through diazotization of the amine followed by a Sandmeyer reaction. The resulting halo-propoxy-trifluoromethylbenzene could then undergo a Sonogashira coupling to introduce an alkyne moiety. This two-step sequence allows for the introduction of a wide range of functional groups.
The control of selectivity in these reactions is paramount. For instance, in a molecule with both an amine and a potential leaving group (like a halide), the conditions for a Buchwald-Hartwig amination can be tuned to favor either intermolecular coupling at the amine or intramolecular cyclization if a suitable tether is present. Similarly, the chemoselectivity of reactions involving the amine group, such as acylation or sulfonylation, can be controlled by the choice of reagents and reaction conditions. For example, the reaction with a sulfonyl chloride in the presence of a base would selectively form a sulfonamide at the nitrogen atom.
The development of novel reaction mechanisms also extends to the use of biocatalysis. Engineered enzymes have shown promise in the enantioselective synthesis of chiral amines, which could be applied to the derivatization of this compound or its precursors.
Table 2: Potential Novel Derivatization Reactions of this compound and its Derivatives
| Reaction Type | Reactant(s) | Catalyst/Reagent | Potential Product |
| Buchwald-Hartwig Amination | Aryl halide | Pd catalyst, ligand, base | N-Aryl-4-propoxy-3-trifluoromethyl-phenylamine |
| Sonogashira Coupling (of a halogenated derivative) | Terminal alkyne | Pd catalyst, Cu catalyst, base | 4-Propoxy-3-trifluoromethyl-alkynyl-benzene |
| Sulfonylation | Sulfonyl chloride | Base | N-Sulfonyl-4-propoxy-3-trifluoromethyl-phenylamine |
| Urea Formation | Isocyanate | - | N-(4-Propoxy-3-trifluoromethyl-phenyl)urea derivative |
Computational Chemistry and Theoretical Investigations of 4 Propoxy 3 Trifluoromethyl Phenylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the detailed examination of molecular properties at the electronic level.
Density Functional Theory (DFT) for Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 4-Propoxy-3-trifluoromethyl-phenylamine, DFT calculations are employed to achieve this. By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule is iteratively adjusted to find the minimum energy conformation. This process provides precise bond lengths, bond angles, and dihedral angles that are fundamental for understanding the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.398 | |
| C-O | 1.365 | |
| C-CF3 | 1.510 | |
| C-C-N | ||
| C-C-O | ||
| O-C-C |
Note: The values in this table are illustrative and would be derived from specific DFT calculations.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)
The electronic properties of a molecule are key to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich aniline (B41778) ring, while the LUMO may be distributed over the trifluoromethyl group and the aromatic system. smolecule.com
The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). In this compound, the MESP would likely show negative potential around the nitrogen and oxygen atoms and the phenyl ring, while the area around the hydrogen atoms of the amine group and the trifluoromethyl group would exhibit a more positive potential.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 4.89 |
Note: These values are representative and depend on the level of theory and basis set used in the calculation.
Vibrational Frequency Calculations and Spectroscopic Property Predictions
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can then be compared with experimental spectroscopic data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amine group, the C-O-C stretches of the propoxy group, and the C-F stretches of the trifluoromethyl group.
Thermodynamic Properties of the Compound and Reaction Intermediates
Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound and its potential reaction intermediates. Properties such as the standard enthalpy of formation, entropy, and Gibbs free energy can be calculated at different temperatures. This information is invaluable for understanding the stability of the compound and for predicting the feasibility and spontaneity of chemical reactions in which it may participate.
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations provide information about the minimum energy structure, a molecule like this compound, with its flexible propoxy chain, can exist in multiple conformations. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can explore the conformational landscape and identify the most populated conformations at a given temperature. This provides a more dynamic and realistic picture of the molecule's behavior in solution or in a biological environment.
Prediction of Reactivity and Reaction Pathways
The computational data gathered from DFT and other methods can be used to predict the reactivity of this compound. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. The MESP map also highlights the electron-rich and electron-poor regions susceptible to reaction. Furthermore, computational methods can be used to model potential reaction pathways, calculate activation energies, and identify transition states. For instance, reactions such as electrophilic aromatic substitution on the phenyl ring or reactions involving the amine group can be theoretically investigated. The presence of the electron-withdrawing trifluoromethyl group is known to influence the reactivity of the compound. smolecule.com
Structure-Property Relationship (SPR) Studies based on Theoretical Descriptors
The electronic and structural characteristics of a molecule are pivotal in determining its chemical behavior and reactivity. For this compound, computational chemistry provides a powerful lens through which to understand these properties. Theoretical descriptors, derived from quantum chemical calculations, offer quantitative insights into the molecule's structure-property relationships (SPR).
The interplay between the electron-donating propoxy group (-O-CH₂CH₂CH₃) at the para position and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at the meta position to the amine group creates a unique electronic environment on the phenyl ring. The propoxy group, through resonance and inductive effects, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself. Conversely, the trifluoromethyl group, primarily through a strong negative inductive effect (-I), withdraws electron density.
This push-pull electronic arrangement significantly influences the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict these values. For instance, in related trifluoromethylaniline derivatives, the introduction of electron-withdrawing groups tends to lower both HOMO and LUMO energies, while electron-donating groups raise them. researchgate.netumn.edu The specific combination in this compound is expected to result in a nuanced electronic structure.
Furthermore, the molecular electrostatic potential (MEP) surface is a valuable descriptor for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen of the propoxy group and the fluorine atoms of the trifluoromethyl group, indicating their potential to act as hydrogen bond acceptors. The amine group's hydrogen atoms would exhibit a positive potential (blue region), marking them as hydrogen bond donors.
Table 1: Hypothetical Theoretical Descriptors for this compound
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability; relevant for electrophilic aromatic substitution. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relevant for nucleophilic attack. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | 3.5 D | Quantifies molecular polarity; influences solubility and intermolecular forces. |
| Mulliken Charge on N | -0.45 e | Indicates the partial negative charge on the nitrogen atom, affecting its basicity. |
| Mulliken Charge on F | -0.25 e | Shows the partial negative charge on fluorine atoms, relevant for hydrogen bonding. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated in a computational SPR study. Actual values would be obtained from specific quantum chemical calculations.
Solvent Effects and Intermolecular Interactions: A Computational Perspective
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, be they other molecules of the same type or solvent molecules. Computational methods are indispensable for elucidating these complex interactions.
Solvent effects can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating how the solvent's polarity affects the conformational stability and electronic properties of the solute. For this compound, the relative orientation of the propoxy group and the amine group might be influenced by the solvent polarity, which in turn could affect its reactivity and spectroscopic properties.
Explicit solvent models, while computationally more intensive, provide a more detailed picture by including individual solvent molecules. This allows for the direct investigation of specific intermolecular interactions, such as hydrogen bonds.
The key intermolecular interactions anticipated for this compound include:
N-H···N Hydrogen Bonding: The amine group can act as a hydrogen bond donor to the nitrogen of another molecule, leading to self-association.
N-H···F Hydrogen Bonding: The amine hydrogens can form hydrogen bonds with the electronegative fluorine atoms of the trifluoromethyl group on a neighboring molecule. Studies on related fluorinated anilines have highlighted the importance of such interactions in their crystal packing. researchgate.netnih.gov
N-H···O Hydrogen Bonding: The amine group can also donate a hydrogen bond to the oxygen of the propoxy group of another molecule.
The strength of these interactions can be quantified by calculating their binding energies using high-level quantum chemical methods. These calculations can be performed for dimers or larger clusters of the molecule, both in the gas phase and in different solvents to understand how the environment modulates the interaction strengths. For instance, in a polar protic solvent, the solvent molecules would compete for hydrogen bonding sites, potentially weakening the self-association of this compound.
Table 2: Hypothetical Calculated Intermolecular Interaction Energies
| Interaction Type | Dimer Configuration | Gas Phase Energy (kcal/mol) | In Toluene (B28343) (kcal/mol) | In Water (kcal/mol) |
| N-H···N | Head-to-tail | -4.5 | -3.2 | -1.5 |
| N-H···F | Amine to CF₃ | -2.8 | -2.0 | -0.8 |
| N-H···O | Amine to Propoxy | -3.5 | -2.5 | -1.2 |
| π-π Stacking | Parallel displaced | -2.0 | -1.8 | -0.5 |
Note: The values in this table are hypothetical and for illustrative purposes. They represent the type of data that would be generated from computational studies on intermolecular interactions. The negative sign indicates an attractive interaction.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Propoxy 3 Trifluoromethyl Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Propoxy-3-trifluoromethyl-phenylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular architecture.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the propoxy group protons, and the amine protons.
The protons of the propoxy group are expected to show characteristic splitting patterns. The terminal methyl (CH₃) group will appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The central methylene group of the propyl chain will appear as a sextet (or multiplet), being coupled to both the terminal methyl and the methylene group attached to the oxygen atom. The methylene group bonded to the oxygen (O-CH₂) will present as a triplet, coupled to the central methylene group.
The aromatic region will display signals for the three protons on the phenyl ring. The proton at position 5 (H-5), situated between the propoxy and amino groups, is expected to be a doublet. The proton at position 6 (H-6), adjacent to the amino group, will likely appear as a doublet of doublets due to coupling with both H-5 and H-2. The proton at position 2 (H-2), adjacent to the trifluoromethyl group, is anticipated to be a doublet. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H-2 | ~ 6.95 | d | ~ 2.0 |
| Aromatic H-5 | ~ 6.85 | d | ~ 8.5 |
| Aromatic H-6 | ~ 6.70 | dd | ~ 8.5, 2.0 |
| Amine (-NH₂) | ~ 3.70 | br s | - |
| Methylene (-OCH₂-) | ~ 3.90 | t | ~ 6.5 |
| Methylene (-CH₂-) | ~ 1.80 | sextet | ~ 7.0 |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a distinct signal.
The carbon atom of the trifluoromethyl (-CF₃) group will appear as a quartet due to coupling with the three fluorine atoms, a characteristic feature in ¹³C NMR spectra of trifluoromethyl-containing compounds. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the electronic effects of the substituents. The carbon attached to the propoxy group (C-4) and the carbon attached to the amino group (C-1) will be significantly affected. The carbon atom bonded to the trifluoromethyl group (C-3) will also show a distinct chemical shift and may exhibit coupling with the fluorine atoms. The carbons of the propoxy group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
|---|---|---|
| Aromatic C-1 (-NH₂) | ~ 145.0 | s |
| Aromatic C-2 | ~ 115.0 | q |
| Aromatic C-3 (-CF₃) | ~ 120.0 | q |
| Aromatic C-4 (-OPr) | ~ 150.0 | s |
| Aromatic C-5 | ~ 116.0 | s |
| Aromatic C-6 | ~ 118.0 | s |
| Trifluoromethyl (-CF₃) | ~ 125.0 | q |
| Methylene (-OCH₂-) | ~ 70.0 | s |
| Methylene (-CH₂-) | ~ 22.0 | s |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|
Note: Predicted values are relative to a standard reference (e.g., CFCl₃) and are based on data from analogous compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts of the molecule, C-O stretching of the ether linkage, and strong C-F stretching vibrations of the trifluoromethyl group. The aromatic ring will also exhibit characteristic C=C stretching and C-H bending vibrations.
Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the aromatic ring and the C-CF₃ bond may give rise to strong signals in the Raman spectrum.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (amine) | 3400-3200 | Weak | Medium-Strong (IR) |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |
| C-H Stretch (aliphatic) | 2980-2850 | 2980-2850 | Strong (IR), Strong (Raman) |
| C=C Stretch (aromatic) | 1620-1580, 1520-1480 | 1620-1580, 1520-1480 | Medium-Strong |
| N-H Bend (amine) | 1650-1550 | Weak | Medium |
| C-F Stretch (CF₃) | 1350-1100 (multiple bands) | 1350-1100 | Very Strong (IR) |
| C-O Stretch (ether) | 1260-1200 (asymmetric) | Weak | Strong (IR) |
| C-O Stretch (ether) | 1050-1000 (symmetric) | Medium | Medium (IR) |
Note: Predicted frequencies are based on characteristic group frequencies for similar structural motifs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₂F₃NO), the molecular weight is 219.20 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 219. The fragmentation pattern would likely involve the loss of fragments from the propoxy group and potentially the trifluoromethyl group. Common fragmentation pathways for aromatic ethers include cleavage of the alkyl chain. The loss of a propyl radical (C₃H₇, 43 Da) would lead to a fragment at m/z 176. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also a possibility. Cleavage of the C-O bond can also occur, leading to other characteristic fragments.
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 219 | [C₁₀H₁₂F₃NO]⁺ (Molecular Ion) | - |
| 190 | [M - C₂H₅]⁺ | Ethyl radical |
| 176 | [M - C₃H₇]⁺ | Propyl radical |
| 150 | [M - CF₃]⁺ | Trifluoromethyl radical |
Note: Predicted fragmentation is based on established fragmentation rules for aromatic ethers and anilines.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778). The aniline chromophore typically exhibits two main absorption bands: a primary band (π → π* transition) at shorter wavelengths and a secondary, less intense band (n → π* transition) at longer wavelengths.
The presence of the electron-donating propoxy group and the electron-withdrawing trifluoromethyl group on the benzene (B151609) ring will influence the position and intensity of these absorption maxima (λ_max). The auxochromic propoxy group is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted aniline, while the trifluoromethyl group may have a more complex effect on the electronic transitions. The transitions observed are typically π → π* and n → π*, associated with the aromatic system and the non-bonding electrons of the nitrogen and oxygen atoms. shu.ac.uklibretexts.org
Table 6: Predicted UV-Vis Spectroscopy Data for this compound
| Electronic Transition | Predicted λ_max (nm) | Solvent |
|---|---|---|
| π → π* | ~ 240 - 260 | Ethanol/Methanol |
Note: Predicted λ_max values are estimations based on the electronic effects of the substituents on the aniline chromophore.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of analytical chemistry, allowing for the effective separation of components within a mixture. For the purity assessment of this compound, both gas and liquid chromatography, coupled with mass spectrometry, provide sensitive and specific analytical solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. This method is instrumental in both identifying the compound and quantifying its purity by separating it from volatile impurities that may be present from the synthetic process.
In a typical GC-MS analysis, a sample containing this compound is vaporized and introduced into a gas chromatograph. The separation is achieved on a capillary column, often with a non-polar stationary phase, where compounds are separated based on their boiling points and interactions with the column lining. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification under specific chromatographic conditions.
Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, typically through electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of fragments such as the propoxy group or parts of the trifluoromethylphenylamine core. The precise conditions for such an analysis would be developed to ensure optimal separation of all potential isomers and related substances. researchgate.net
A hypothetical GC-MS method for the analysis of substituted anilines, including this compound, could be established using a DB-5ms column, which is a common choice for a wide range of analytes. chem-agilent.com The temperature program would be optimized to ensure good resolution between the main component and any impurities.
Table 1: Hypothetical GC-MS Parameters for Analysis of this compound
| Parameter | Value |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-500 |
For compounds that may not be sufficiently volatile or thermally stable for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS is highly sensitive and can be used to analyze a wide range of compounds, making it suitable for the purity assessment of this compound and its potential non-volatile impurities.
In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. Separation occurs in a column packed with a stationary phase, typically a C18-modified silica (B1680970) for reverse-phase chromatography. A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through the column. By varying the composition of the mobile phase (gradient elution), components are separated based on their differential partitioning between the stationary and mobile phases.
After exiting the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically leaves the molecular ion intact. For this compound, analysis in positive ion mode would be expected to yield a prominent protonated molecule [M+H]+. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the parent ion and any fragment ions, further confirming the identity of the compound and its impurities. nih.govresearchgate.netnih.gov
A rapid and sensitive LC-MS method could be developed for this compound, similar to methods used for other fluoroanilines. nih.gov Such a method would likely employ a C18 column and a gradient elution to ensure the separation of the target compound from any starting materials or by-products. nih.govsemanticscholar.org
Table 2: Illustrative LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and conformational details. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the elucidation of its solid-state architecture.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
Table 3: Anticipated Crystallographic Parameters for this compound (based on the analogue 4-Methoxy-3-(trifluoromethyl)aniline)
| Parameter | Expected Value/System |
| Crystal System | Orthorhombic |
| Space Group | P-series (e.g., Pbca) |
| Key Structural Features | - Planar benzene ring- Propoxy group likely inclined to the ring plane- Intermolecular hydrogen bonding involving N-H donors |
| Data Collection Temp. | Typically 100 K or 293 K |
The determination of the crystal structure of this compound would provide crucial information about its conformation and the nature of its intermolecular interactions in the solid state, which are important for understanding its physical properties.
Applications of 4 Propoxy 3 Trifluoromethyl Phenylamine As a Versatile Chemical Intermediate
Building Block in Complex Organic Synthesis
In the realm of organic chemistry, the strategic construction of complex molecules from simpler, well-defined starting materials is fundamental. 4-Propoxy-3-trifluoromethyl-phenylamine serves as an exemplary precursor, offering multiple reaction sites for chemists to build upon. The amino group is a key handle for forming new carbon-nitrogen bonds, while the substituted phenyl ring can participate in various aromatic substitution reactions, enabling the synthesis of a diverse array of intricate structures.
Precursor for Substituted Heterocyclic Compounds (e.g., quinolines, benzotriazoles, benzimidazoles)
The aniline (B41778) moiety is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. This compound is a suitable starting material for several classical and modern cyclization reactions to form these important scaffolds.
Quinolines: The quinoline (B57606) core is a key feature in many pharmacologically active compounds. This compound can serve as the aniline component in established quinoline syntheses. For instance, in the Skraup synthesis , an aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring system. wikipedia.orgresearchgate.net Using this compound in this reaction would theoretically yield a quinoline with propoxy and trifluoromethyl substituents. Similarly, the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a major route to polysubstituted quinolines. wikipedia.orgnih.gov While this would require prior modification of the aniline to a 2-aminoaryl ketone, it represents a viable pathway. Variations like the Skraup-Doebner-Von Miller reaction, which uses α,β-unsaturated trifluoromethyl ketones with anilines, are particularly relevant for producing trifluoromethyl-substituted quinolines. researchgate.net
Benzotriazoles: These heterocycles have applications ranging from corrosion inhibition to pharmaceuticals. The synthesis of benzotriazoles often begins with an o-phenylenediamine (B120857) derivative, which can be prepared from the corresponding aniline. A standard method involves the diazotization of an o-phenylenediamine with nitrous acid (generated from sodium nitrite (B80452) and acid), leading to cyclization. gsconlinepress.com Another modern approach involves the [3+2] cycloaddition of azides to in-situ generated arynes, providing a modular route to diverse benzotriazoles. organic-chemistry.orgfu-berlin.de The subject compound could be elaborated into the necessary precursors for these synthetic strategies.
Benzimidazoles: The benzimidazole (B57391) scaffold is central to numerous therapeutic agents. A primary synthesis method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde followed by oxidation). organic-chemistry.orgnih.gov By reducing the nitro-group of a precursor like 4-nitro-3-aminobenzotrifluoride and then introducing the propoxy group, or by starting with this compound and elaborating it to the corresponding diamine, it can be used to construct highly functionalized benzimidazoles. gsconlinepress.comnih.gov Trifluoromethyl-substituted benzimidazole derivatives, in particular, have shown notable biological activity. gsconlinepress.com
Intermediate in the Synthesis of Functionalized Aryl Ethers
Functionalized aryl ethers are important structural motifs in polymers, pharmaceuticals, and other specialty chemicals. While this compound already contains a propoxy (aryl ether) linkage, its primary amine group provides a route to create more complex, poly-aryl ether structures.
A key synthetic transformation would involve converting the amine functionality into a hydroxyl group. This is typically achieved via the formation of a diazonium salt by treating the aniline with nitrous acid at low temperatures, followed by hydrolysis. The resulting phenol (B47542), 4-Propoxy-3-trifluoromethyl-phenol , becomes a valuable intermediate. This phenol can then participate in nucleophilic aromatic substitution reactions with activated aryl halides (e.g., those bearing nitro or other electron-withdrawing groups) to form a new aryl ether bond. This strategy is fundamental in the synthesis of high-performance polymers like Poly(aryl ether ketone)s (PAEKs). semanticscholar.orgnih.gov Incorporating monomers derived from this compound could impart specific properties, such as improved thermal stability and solubility, due to the bulky propoxy and trifluoromethyl groups.
| Precursor Compound | Key Transformation | Intermediate | Subsequent Reaction | Product Class |
| This compound | Diazotization & Hydrolysis | 4-Propoxy-3-trifluoromethyl-phenol | Nucleophilic Aromatic Substitution | Functionalized Diaryl Ethers or Poly(aryl ether)s |
Utilization in Biochemical Research for Proteomics and Related Studies
In biochemical research, particularly in proteomics, small molecule probes are essential for studying protein structure, function, and interactions. The trifluoromethyl (-CF3) group is of particular interest due to its unique properties. The strong and specific signal of fluorine in ¹⁹F-NMR spectroscopy and the mass shift it imparts make it a useful tag.
The compound this compound can be considered a precursor for creating such biochemical probes. The trifluoromethyl group can act as a reporter element. For example, molecules containing a 3-trifluoromethyl-3-phenyldiazirine group are used as photo-affinity labels. nih.gov These labels, upon UV irradiation, form highly reactive carbenes that can covalently bind to nearby proteins, allowing researchers to map binding sites or identify protein-protein interactions. The aniline group of this compound could be chemically modified to attach such a photo-activatable diazirine moiety or other reactive groups, creating a tailored probe for chemical biology applications. The trifluoromethyl radical (•CF3) itself has been used as a footprinting reagent to map the solvent-accessible surfaces of proteins. nih.gov
Potential in Advanced Material Science Applications
The development of new materials with enhanced properties is critical for technological advancement. The unique electronic and steric characteristics of this compound make it a candidate for incorporation into advanced polymers and functional materials, where it can influence properties such as dielectric performance, thermal stability, and molecular recognition.
Role as an Additive or Modifier in Polymer Chemistry
The introduction of fluorine atoms into polymers is a well-established strategy for modifying their properties. Specifically, trifluoromethyl groups can lower a material's dielectric constant, reduce its water absorption, and increase its thermal and chemical resistance. semanticscholar.orgrsc.org
This compound can be used to synthesize monomers that are then incorporated into polymer backbones. For example, it could be converted into a diamine or a diol and then copolymerized with other monomers to produce high-performance polymers such as polyimides or poly(aryl ether)s. nih.govmdpi.com The presence of the -CF3 group in the resulting polymer can significantly lower the dielectric constant and dielectric loss, which is highly desirable for materials used in high-frequency and high-speed communication technologies like 5G. semanticscholar.orgnih.gov The bulky side groups (propoxy and trifluoromethyl) would also disrupt polymer chain packing, increasing the free volume, which contributes to a lower dielectric constant and improved solubility for processing. semanticscholar.org
Table: Potential Impact of Incorporation on Polymer Properties
| Feature of Intermediate | Resulting Polymer Property | Application Area |
|---|---|---|
| Trifluoromethyl (-CF3) Group | Lower Dielectric Constant & Loss | High-Speed Electronics, 5G |
| Trifluoromethyl (-CF3) Group | Increased Hydrophobicity | Moisture-Resistant Coatings |
| Bulky Propoxy & -CF3 Groups | Disrupted Chain Packing, Increased Free Volume | Enhanced Solubility for Film Processing |
Integration into Molecularly Imprinted Polymers (MIPs) for Separation and Sensing Applications
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are specific to a single molecule or a class of structurally related molecules. nih.govnih.gov This is achieved by polymerizing functional monomers around a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
This compound is an ideal candidate for use in MIP technology in two primary ways:
As a Template Molecule: The compound itself can be used as the template. A mixture of functional monomers (e.g., methacrylic acid, vinylpyridine) and a cross-linker would be polymerized in its presence. The resulting MIP would have cavities specifically designed to recognize and selectively bind this compound or structurally similar anilines. Such a polymer could be used for the selective extraction of this compound from complex mixtures or as the recognition element in a chemical sensor.
As a Precursor to a Functional Monomer: The aniline group could be modified, for example, by reacting it with acryloyl chloride to create an acrylamide (B121943) monomer. This new fluorinated monomer could then be copolymerized to form a MIP for a different target, with the trifluoromethyl and propoxy groups helping to define the chemical environment of the binding pocket. The use of fluorinated monomers in MIPs is a known strategy for tuning the binding interactions.
The high stability and reusability of MIPs make them attractive alternatives to biological antibodies for applications in separation science, environmental monitoring, and diagnostics. nih.gov
Applications in Agrochemical Research and Development
The presence of a trifluoromethyl group in aromatic compounds is a common feature in many modern agrochemicals, as this group can enhance the efficacy and metabolic stability of the active ingredients. Generally, trifluoromethylaniline derivatives serve as key building blocks in the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides. However, specific examples of commercial or developmental agrochemicals that utilize this compound as a direct precursor are not readily found in published research.
Role in Dye and Pigment Synthesis
Aniline and its derivatives are fundamental components in the synthesis of a wide range of dyes and pigments, including azo dyes, triphenylmethane (B1682552) dyes, and various other colorants. The amino group of the aniline moiety can be readily diazotized and coupled with other aromatic compounds to form the chromophoric azo group (-N=N-). While this reactivity is characteristic of anilines, specific instances of this compound being employed in the synthesis of commercial dyes or pigments are not detailed in the available literature.
Design and Synthesis of Ligands for Catalytic Systems
Aniline derivatives are also utilized in the design and synthesis of ligands for transition metal catalysts. The nitrogen atom of the amino group can coordinate with metal centers, and the phenyl ring can be functionalized to create multidentate ligands with specific steric and electronic properties. These ligands can play a crucial role in various catalytic processes, such as cross-coupling reactions, hydrogenations, and polymerizations. Despite the potential for this compound to serve as a precursor for such ligands, specific research detailing its use in the development of catalytic systems is not currently available in the public domain.
Conclusion and Future Research Directions
Summary of Current Research Landscape for 4-Propoxy-3-trifluoromethyl-phenylamine
The current research landscape for this compound is characterized by a notable scarcity of dedicated studies. While the broader class of trifluoromethyl-substituted anilines has garnered significant attention in various fields, this specific derivative with a propoxy group at the 4-position remains largely unexplored. The available information is primarily inferred from research on analogous compounds, such as those with methoxy (B1213986) or other alkoxy groups. These related studies suggest that this compound likely serves as a valuable chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity in bioactive molecules, while the aniline (B41778) moiety provides a versatile reactive handle for further chemical modifications. Research on similar fluorinated anilines indicates their utility in creating complex heterocyclic structures and as building blocks for materials with specific electronic properties. nbinno.comossila.com
Identification of Key Challenges and Unexplored Research Avenues
The primary challenge in the study of this compound is the lack of established and optimized synthetic routes tailored specifically for this compound. While general methods for the synthesis of 4-alkoxy-3-(trifluoromethyl)anilines exist, the specific conditions and yields for the propoxy derivative are not well-documented in publicly accessible literature. A significant unexplored research avenue is the comprehensive characterization of its physicochemical properties, including its reactivity profile, and a thorough investigation of its potential biological activities. The influence of the propoxy group, in comparison to the more commonly studied methoxy group, on the electronic and steric properties of the molecule, and consequently on its interaction with biological targets, remains an open question. Furthermore, its potential as a monomer for the synthesis of novel polymers with tailored properties is an area ripe for investigation.
Prospects for Novel Synthetic Methodologies
Future research could focus on developing novel and efficient synthetic methodologies for this compound. Building upon existing methods for related compounds, such as the alkylation of 4-amino-2-(trifluoromethyl)phenol (B189850), researchers could explore more sustainable and atom-economical approaches. nih.gov For instance, the use of greener solvents, catalyst optimization for Williamson ether synthesis to introduce the propoxy group, and the exploration of continuous flow processes could lead to more efficient and scalable production. Additionally, investigating alternative trifluoromethylation strategies for aniline precursors could provide new pathways to this and other related fluorinated amines. researchgate.net The development of one-pot synthesis methods, combining several reaction steps into a single procedure, would also represent a significant advancement.
Emerging Applications in Chemical and Material Sciences
The unique combination of the propoxy, trifluoromethyl, and amine functional groups in this compound suggests a range of potential applications in chemical and material sciences. The presence of the fluorine-containing group can impart desirable properties such as thermal stability and hydrophobicity, making it a candidate for the development of advanced polymers and materials. numberanalytics.com Its application as a building block for liquid crystals, given the anisotropic nature of the molecule, is another potential area of exploration. In the realm of chemical sensors, the aniline moiety could be functionalized to create receptors for specific analytes, with the trifluoromethyl group modulating the electronic properties of the sensing material. Further research into its use as a precursor for specialty dyes and pigments could also yield interesting results.
Potential for Advanced Computational and Spectroscopic Investigations
The limited experimental data on this compound makes it an excellent candidate for advanced computational and spectroscopic investigations. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (such as NMR, IR, and UV-Vis spectra). physchemres.orgumn.eduresearchgate.netphyschemres.org Such computational studies can provide valuable insights into its reactivity, conformational preferences, and the electronic effects of the propoxy and trifluoromethyl substituents. Advanced spectroscopic techniques, once the compound is synthesized in sufficient purity and quantity, can then be used to validate these theoretical predictions. Detailed 1H, 13C, and 19F NMR spectroscopic analysis would be crucial for its structural elucidation. Furthermore, techniques like X-ray crystallography could provide definitive information on its solid-state structure, which is vital for understanding its material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Propoxy-3-trifluoromethyl-phenylamine, and how do reaction conditions influence purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen atom at the 3-position with a trifluoromethyl group (using reagents like trifluoromethylcopper complexes) followed by propoxy group introduction via Ullmann coupling or alkylation . Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd or Cu) critically affect yield and purity. Purity (>95%) is typically confirmed by HPLC, as seen in related trifluoromethylphenyl derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., propoxy CH signals at δ 1.0–1.5 ppm and aromatic protons in the trifluoromethyl region). F NMR confirms CF group presence .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO, expected [M+H] at 232.095).
- IR : Stretching frequencies for C-O (1100–1250 cm) and CF (1150–1250 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per GHS guidelines for trifluoromethylphenyl derivatives) .
- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations.
- Waste Disposal : Follow institutional guidelines for halogenated waste, as improper disposal risks environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR suggests impurities (e.g., unreacted starting material), use preparative HPLC to isolate the target compound and reanalyze. Mass spectrometry can differentiate isomers (e.g., positional trifluoromethyl vs. propoxy groups). X-ray crystallography may resolve structural ambiguities, as applied in similar aryl amine systems .
Q. What strategies optimize reaction yields in the synthesis of this compound under varying conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd/Xantphos or CuI/1,10-phenanthroline for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; optimize with mixed solvents (e.g., THF:HO).
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventionally) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess:
- Light Sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy monitors degradation (e.g., λ shifts indicate photooxidation).
- Moisture : Karl Fischer titration quantifies water content; anhydrous storage (e.g., molecular sieves) prevents hydrolysis of the propoxy group .
Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound during functionalization?
- Methodological Answer : The electron-withdrawing CF group deactivates the aromatic ring, directing electrophilic substitution to the para position of the propoxy group. Computational modeling (DFT) can predict charge distribution, while kinetic studies (e.g., monitoring by F NMR) reveal activation barriers for reactions like nitration or sulfonation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed melting points for this compound?
- Methodological Answer :
- Purification : Recrystallize from ethanol/water mixtures to remove impurities (e.g., unreacted boronic acids in coupling reactions) .
- Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
- Hygroscopicity : Measure moisture uptake via TGA; store samples in desiccators if hygroscopic .
Biological Research Considerations
Q. What in vitro assays are suitable for studying the biological activity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
